![molecular formula C26H24N2O3S B2501117 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681279-67-4](/img/structure/B2501117.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help infer the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of an acetamide derivative, followed by various functionalization reactions. For instance, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide as described in paper involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane. Similarly, the synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide would likely involve initial formation of an acetamide derivative followed by the introduction of the benzo[d][1,3]dioxol-5-yl and indol-3-ylthio groups.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as NMR, FTIR, and sometimes X-ray crystallography. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using 1H, 13C, and 29Si NMR spectroscopy, as well as X-ray single-crystal analysis . These techniques would also be applicable in analyzing the molecular structure of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide to confirm its synthesis and to elucidate its conformation.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can vary widely depending on the substituents attached to the nitrogen atom. For example, the silylated derivatives mentioned in paper undergo transsilylation reactions. The thiazolidine and benzothiazole acetamide derivatives discussed in papers and are synthesized through reactions involving chloroacetyl chloride, hydrazine hydrate, isatin, and thioglycolic acid. These reactions indicate that the compound may also be amenable to various chemical transformations, which could be exploited to synthesize a wide array of related compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of different functional groups can impart properties such as solubility, melting point, and stability. For instance, the antibacterial activity of the N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives suggests that the compound may also exhibit similar biological properties. The antioxidant and anti-inflammatory activities of thiazolidine acetamide derivatives further suggest that the compound could have potential therapeutic applications.
Scientific Research Applications
Antimicrobial and Antioxidant Agents
- A study by (Naraboli & Biradar, 2017) reported the synthesis of compounds including those similar to the queried chemical. These compounds demonstrated potent antimicrobial activity against various bacteria and fungi and showed significant antioxidant activities.
Antibacterial Agents
- Research by (Borad et al., 2015) focused on synthesizing novel derivatives that exhibited broad-spectrum antibacterial activity. This indicates the potential of related compounds in addressing bacterial infections.
Anticonvulsant Properties
- A study by (Nath et al., 2021) found that certain indoline derivatives, similar in structure to the queried compound, demonstrated significant anticonvulsant activity, suggesting a potential application in treating seizures.
Anti-Inflammatory and Antioxidant Applications
- The research by (Koppireddi et al., 2013) highlighted the synthesis of acetamide derivatives that showed both anti-inflammatory and antioxidant activities, indicating their potential therapeutic use.
Anti-inflammatory Drug Design
- A study by (Al-Ostoot et al., 2020) discussed the design and synthesis of an indole acetamide derivative with anti-inflammatory properties, showcasing the versatility of such compounds in drug development.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-17-7-8-18(2)19(11-17)13-28-14-25(21-5-3-4-6-22(21)28)32-15-26(29)27-20-9-10-23-24(12-20)31-16-30-23/h3-12,14H,13,15-16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHPHNXTLGPCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

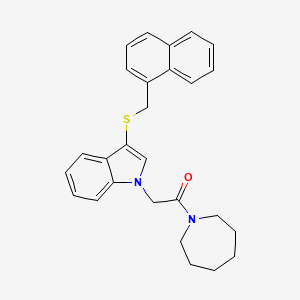
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2501037.png)
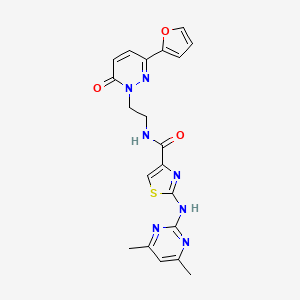
![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2501040.png)
![(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone](/img/structure/B2501042.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2501047.png)
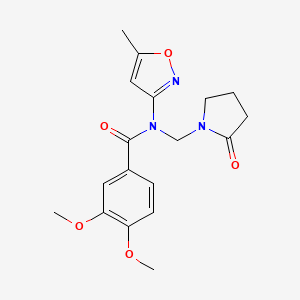
![N-(2,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501050.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501051.png)
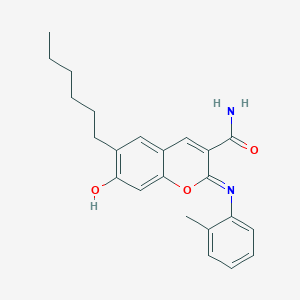
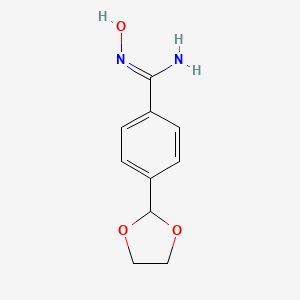

![4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2501055.png)
![Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2501056.png)